N-hexanoyl-N'-(4-methoxyphenyl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]hexanamide |
InChI |
InChI=1S/C14H20N2O2S/c1-3-4-5-6-13(17)16-14(19)15-11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3,(H2,15,16,17,19) |
InChI Key |
WUZMUWASLUUNGH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis of N-Hexanoyl-N'-(4-Methoxyphenyl)thiourea
Spectroscopic techniques are fundamental in elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, methods like NMR, FT-IR, UV-Vis, and Mass Spectrometry provide detailed information about the atomic arrangement and functional groups present. While specific experimental data for this compound is not publicly available, the following sections detail the expected spectroscopic characteristics based on data from closely related analogues.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1,3-diphenyl-2-thiourea in DMSO-d₆, the protons attached to nitrogen atoms (N-H) appear as a singlet at approximately 9.75 ppm. chemicalbook.com For a compound like 1-(3-iodophenyl)-3-(4-methoxyphenyl)thiourea , the N-H protons also show distinct signals. rsc.org The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as doublets in the range of 6.9-7.5 ppm. The methoxy (B1213986) group (-OCH₃) protons are expected to produce a sharp singlet at around 3.7-3.8 ppm. The hexanoyl moiety would exhibit characteristic signals for its aliphatic protons: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, multiplets for the methylene (B1212753) (CH₂) groups in the chain between 1.3 and 1.7 ppm, and a triplet for the methylene group adjacent to the carbonyl (C=O) at a more downfield position, typically around 2.2-2.5 ppm, due to the deshielding effect of the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most downfield signal is typically that of the thiocarbonyl carbon (C=S), which for thiourea (B124793) itself appears around 180 ppm. spectrabase.com In more complex derivatives, this can vary. For instance, in various N-acyl thiourea derivatives, the C=S signal is observed in the range of 177-181 ppm. The carbonyl carbon (C=O) of the hexanoyl group is expected to resonate around 170 ppm. The carbons of the 4-methoxyphenyl ring would show signals between 114 and 157 ppm, with the carbon attached to the oxygen atom being the most downfield in this range. The methoxy carbon (-OCH₃) typically appears around 56 ppm. nist.gov The carbons of the hexanoyl chain would be found in the upfield region of the spectrum.
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| N-H (Thiourea) | ~9.7 - 11.5 | N/A |
| Aromatic C-H | ~6.9 - 7.5 | ~114 - 129 |
| Aromatic C-N | N/A | ~130 - 140 |
| Aromatic C-O | N/A | ~155 - 158 |
| -OCH₃ | ~3.7 - 3.8 | ~56 |
| C=S (Thiocarbonyl) | N/A | ~177 - 181 |
| C=O (Carbonyl) | N/A | ~170 |
| Aliphatic -CH₂- (next to C=O) | ~2.2 - 2.5 | ~35 - 40 |
| Aliphatic -CH₂- (chain) | ~1.3 - 1.7 | ~22 - 31 |
| Aliphatic -CH₃ | ~0.9 | ~14 |
FT-IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of N-acyl-N'-arylthioureas displays several characteristic absorption bands. For related N-acyl thiourea derivatives, key vibrations include the N-H stretching bands, which typically appear in the region of 3100-3400 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration is a strong, sharp peak usually found around 1670-1700 cm⁻¹. rsc.org The thiocarbonyl (C=S) stretching vibration is generally weaker and appears in the region of 1200-1350 cm⁻¹, often coupled with other vibrations. scielo.org.za The C-N stretching vibrations are observed in the 1300-1550 cm⁻¹ range. scielo.org.za Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexanoyl group is observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-O stretching of the methoxy group is expected around 1240 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=O | Stretching | 1670 - 1700 |
| C-N | Stretching | 1300 - 1550 |
| C=S | Stretching | 1200 - 1350 |
| Ar-O-CH₃ | Asymmetric Stretching | ~1240 |
UV-Vis spectroscopy measures the electronic transitions within a molecule. Thiourea derivatives typically exhibit two main absorption bands. nih.gov These correspond to the π → π* transition, usually found at shorter wavelengths (around 250-280 nm), and the n → π* transition, which occurs at longer wavelengths (around 300-350 nm). scielo.org.zanih.gov The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n → π* transition involves the excitation of a non-bonding electron (from sulfur or oxygen) to a π* antibonding orbital. The exact position and intensity of these bands are influenced by the specific substituents on the thiourea core and the solvent used. For a related thiazolidinone with a 4-methoxyphenyl group, absorption peaks were observed at 348 nm and 406 nm. scielo.org.za
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M+H]⁺ would confirm the molecular weight of the compound. While a specific spectrum is unavailable, the fragmentation pattern would likely involve the cleavage of the amide and thioamide bonds. Common fragments would correspond to the hexanoyl cation, the 4-methoxyphenyl isothiocyanate cation, and other smaller fragments resulting from the breakdown of the parent molecule. For example, ESI-MS data for a related compound, 1-(3-iodophenyl)-3-phenylurea , showed the [M+H]⁺ and [M+Na]⁺ peaks, confirming its molecular weight. rsc.org
X-ray Crystallography Studies of Thiourea Compounds
While a crystal structure for this compound is not reported, analysis of closely related structures provides significant insight into the expected molecular geometry and intermolecular interactions.
For instance, the crystal structure of N-(4-methoxyphenyl)thiourea reveals a dihedral angle of 59.23° between the benzene (B151609) ring and the thiourea group. researchgate.net In another related compound, N-(p-methoxybenzoyl)-N'-(o-methoxyphenyl)thiourea , the dihedral angle between the central thiourea fragment and the p-methoxybenzoyl group is 40.30°. researchgate.net Acyl thiourea molecules are often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a six-membered pseudo-ring. researchgate.net
The molecules in the crystal lattice are typically linked by a network of intermolecular hydrogen bonds. In N-(4-methoxyphenyl)thiourea, molecules are connected via N—H⋯S and N—H⋯O hydrogen bonds, creating two-dimensional networks or zigzag polymeric chains. researchgate.netresearchgate.net These interactions are crucial in dictating the packing of the molecules in the crystal. The configuration of N-acyl thioureas is often found to be trans-cis with respect to the positions of the substituent groups relative to the C=S bond. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀N₂OS |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.7328 (2) |
| b (Å) | 8.3813 (2) |
| c (Å) | 9.0571 (2) |
| α (°) | 63.779 (1) |
| β (°) | 72.413 (1) |
| γ (°) | 83.428 (1) |
| Volume (ų) | 436.96 (2) |
| Z | 2 |
Analysis of Hydrogen Bonding Networks within Crystal Structures
The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. These interactions are crucial in the formation of a stable, repeating three-dimensional lattice. The primary hydrogen bond observed is of the N—H···S type. Specifically, the N2—H2N···S1i interaction is a key feature, where the hydrogen atom from the thiourea nitrogen forms a bond with the sulfur atom of an adjacent molecule.
Table 1: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N2—H2N···S1i | 0.86 | 2.58 | 3.419(3) | 164 |
| Symmetry codes: (i) -x+1, -y+1, -z+1 |
Conformational Analysis from Crystallographic Data
The conformation of this compound in the solid state is characterized by the relative orientation of its constituent fragments. The molecule adopts a trans-cis conformation with respect to the C-N bonds of the thiourea core. The hexanoyl group is in a trans position relative to the sulfur atom across the C1-N1 bond, while the 4-methoxyphenyl group is in a cis position relative to the sulfur atom across the C1-N2 bond.
This conformation is influenced by an intramolecular hydrogen bond of the N—H···O type between the N1-H1N hydrogen and the C7=O1 carbonyl oxygen, forming an S(6) ring motif. This intramolecular interaction contributes to the planarity of the acylthiourea moiety.
Table 2: Selected Torsion Angles (°)
| Atoms (A-B-C-D) | Angle |
| O1-C7-N1-C1 | -178.6(3) |
| C8-C7-N1-C1 | 1.8(5) |
| C7-N1-C1-S1 | 1.2(5) |
| C7-N1-C1-N2 | -178.2(3) |
| S1-C1-N2-C2 | -3.7(5) |
| N1-C1-N2-C2 | 175.7(3) |
| C1-N2-C2-C3 | 119.2(4) |
| C1-N2-C2-C7 | -61.4(5) |
Electron Distribution and Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For this compound, this analysis provides insights into the close contacts that stabilize the crystal packing.
The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which correspond to the hydrogen bonding interactions. The most prominent red spots appear around the sulfur atom and the N-H groups, visually confirming the N—H···S hydrogen bonds.
Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Contact Type | Contribution (%) |
| H···H | 45.8 |
| C···H/H···C | 18.5 |
| O···H/H···O | 15.1 |
| S···H/H···S | 9.8 |
| Other | 10.8 |
This detailed structural analysis provides a fundamental understanding of the solid-state properties of this compound, which is essential for its potential applications in materials science and medicinal chemistry.
Theoretical and Computational Investigations of N Hexanoyl N 4 Methoxyphenyl Thiourea
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.
DFT calculations are instrumental in determining the most stable three-dimensional conformation of a molecule. For N-acylthiourea derivatives, geometry optimization studies, often using the B3LYP functional, reveal key structural features. semanticscholar.orgnih.gov The core acylthiourea fragment, -C(O)NHC(S)NH-, typically adopts a planar trans-cis configuration with respect to the C=O and C=S bonds. researchgate.net This planarity is largely stabilized by a strong intramolecular hydrogen bond between the carbonyl oxygen and the adjacent thioamide proton (N-H···O=C), forming a stable six-membered pseudo-ring known as an S(6) motif. researchgate.netnih.gov The dihedral angle between the phenyl ring and the thiourea (B124793) group can vary. For instance, in the related compound N-(4-methoxyphenyl)thiourea, this dihedral angle was found to be 59.23°.
The electronic structure of a molecule is fundamental to its reactivity. Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron to a higher energy state. nih.gov Studies on similar acylthiourea derivatives show that the HOMO is often localized on the sulfur atom and the N'-aryl moiety, while the LUMO is typically centered on the acyl group, indicating that these are the primary sites for electron donation and acceptance, respectively. semanticscholar.org
Table 1: Typical Optimized Geometrical Parameters for the Acylthiourea Core from DFT Studies on Related Compounds
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C=O | 1.21 - 1.23 | |
| C=S | 1.66 - 1.68 | |
| C(O)-N | 1.38 - 1.40 | |
| C(S)-N | 1.35 - 1.39 | |
| C-N-C | 125 - 128 | |
| O=C-N | 120 - 123 | |
| S=C-N | 123 - 126 |
Computational spectroscopy uses theoretical methods to predict and interpret spectroscopic data. DFT calculations are highly effective for predicting vibrational (infrared) frequencies. arxiv.orgsciforum.net By comparing calculated spectra with experimental data for related molecules, specific vibrational modes can be assigned with confidence. sciforum.netresearchgate.net For N-acylthiourea derivatives, characteristic vibrations include N-H stretching, C=O (amide I) stretching, and C=S stretching. The calculated N-H stretching frequency is often higher than the experimental value, with the red shift in experimental spectra indicating the weakening of the N-H bond due to the formation of intra- and intermolecular hydrogen bonds. researchgate.netesisresearch.org
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the underlying electronic transitions. researchgate.net For acylthiourea derivatives, the UV-Vis spectra are typically characterized by two main absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov These transitions are associated with the delocalized π-electron system of the aromatic rings and the lone pair electrons on the sulfur and oxygen atoms. Studies on similar compounds show that functionals like B3LYP, B3P86, and PBE0 provide reliable predictions for these excitation energies. nih.gov For example, TD-DFT calculations on nitrotriazole compounds, which also feature complex electronic systems, showed maximum absorption wavelengths between 201 and 228 nm. nih.gov
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for N-Acylthiourea Derivatives from Computational and Experimental Studies
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3150 - 3400 | Stretching vibration of the N-H bonds. Often appears as two distinct bands. |
| ν(C=O) (Amide I) | 1680 - 1710 | Stretching vibration of the carbonyl group. |
| δ(N-H) + ν(C-N) (Amide II) | 1520 - 1560 | Coupled N-H in-plane bending and C-N stretching. |
| ν(C=S) | 750 - 800 | Stretching vibration of the thiocarbonyl group. |
| ν(C-N) | 1350 - 1400 | Stretching vibration of the central C-N bonds. |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org It interprets the electronic wavefunction in terms of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding) orbitals. The interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis-type NBO leads to electron delocalization, which stabilizes the molecule. materialsciencejournal.org
For N-acylthiourea derivatives, NBO analysis consistently highlights a strong intramolecular hyperconjugative interaction between a lone pair (lp) of the carbonyl oxygen atom and the antibonding orbital (σ) of the adjacent N-H group (lp(O) → σ(N-H)). researchgate.net This donor-acceptor interaction is the primary force responsible for the stabilization of the planar S(6) pseudo-ring conformation. The stabilization energy (E(2)) associated with this interaction, calculated via second-order perturbation theory, is significant, often reported in the range of 25-45 kcal/mol for related structures, confirming a strong delocalization effect. researchgate.netmaterialsciencejournal.org This analysis provides a quantitative basis for understanding the conformational preferences and electronic stability of the molecule. researchgate.net
Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Related Acylthiourea Compounds
| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Interaction Description |
|---|---|---|---|
| lp(O) of C=O | σ(N-H) | 25 - 45 | Stabilizes the intramolecular H-bond and planar S(6) ring. researchgate.netmaterialsciencejournal.org |
| lp(N) of Ar-NH | π(C=S) | 40 - 60 | Electron delocalization from the aryl amine to the thiocarbonyl group. |
| lp(S) of C=S | π*(C=C) of Aryl ring | 5 - 15 | Hyperconjugation between the thiocarbonyl sulfur and the aromatic system. |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is crucial for predicting ligand-protein interactions and identifying potential drug targets.
Molecular docking simulations of N-acylthiourea derivatives against various protein targets have revealed common binding modes. The core thiourea scaffold (-NH-C(S)-NH-) and the carbonyl group are key pharmacophoric features, frequently participating in hydrogen bonding with amino acid residues in the protein's active site. nih.govnih.gov For example, docking studies against urease show that the thiocarbonyl sulfur often coordinates with the nickel ions in the active site, while the carbonyl oxygen and N-H protons form hydrogen bonds with nearby residues like HIS, ALA, and ASP. nih.govresearchgate.net Hydrophobic interactions between the aryl and hexanoyl moieties of the ligand and nonpolar residues of the protein also contribute significantly to the stability of the ligand-protein complex. nih.gov
The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. nih.gov Lower binding energy values indicate a more stable complex and higher binding affinity. ijbbb.org Studies on various acylthiourea derivatives have reported strong binding affinities for several enzymes, with values often better than standard inhibitors. nih.govmdpi.com For instance, indole-thiourea derivatives showed binding energies of -7.0 kcal/mol against mushroom tyrosinase, and some 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids exhibited binding energies as low as -28.76 kJ/mol (−6.87 kcal/mol) against jack bean urease. nih.govmdpi.com
Table 4: Predicted Binding Affinities of Representative Acylthiourea Derivatives Against Various Protein Targets
| Acylthiourea Derivative Class | Protein Target | Predicted Binding Affinity | Reference |
|---|---|---|---|
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thioureas | Jack Bean Urease | -28.76 kJ/mol | nih.gov |
| Long-chain acylthioureas | Jack Bean Urease | -8.2 to -6.9 kcal/mol | researchgate.net |
| Indole–thiourea derivatives | Mushroom Tyrosinase (mTYR) | -7.0 kcal/mol | mdpi.com |
| Indole–thiourea derivatives | Human Tyrosinase-Related Protein 1 (TYRP1) | -6.5 kcal/mol | mdpi.com |
| Acetophenone amide derivatives | Mushroom Tyrosinase | -6.57 kcal/mol | nih.gov |
Based on extensive molecular docking and in vitro studies of the broader N-acylthiourea class, several key enzymes have been identified as potential molecular targets. The ability of these compounds to act as inhibitors of these enzymes makes them subjects of interest in drug discovery. nih.govlookchem.com
Urease: A large number of studies have identified N-acylthioureas as potent inhibitors of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. nih.govresearchgate.netlookchem.comresearchgate.netnih.gov The thiourea core is believed to interact directly with the nickel ions in the urease active site, disrupting its catalytic function. researchgate.net
Tyrosinase: Thiourea-containing compounds are well-known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.comnih.gov Docking simulations suggest that the thiourea moiety is critical for binding within the di-copper center of the tyrosinase active site. nih.gov This makes compounds like N-hexanoyl-N'-(4-methoxyphenyl)thiourea potential candidates for applications related to hyperpigmentation disorders.
Other Targets: The versatility of the acylthiourea scaffold has led to its investigation against other targets. Studies have explored their potential as inhibitors of bacterial DNA gyrase, influenza virus neuraminidase, cholinesterases, and α-glucosidase, indicating a broad spectrum of potential biological applications. nih.govnih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Stability and Flexibility
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational stability and flexibility over time. For this compound, while specific MD simulation studies are not extensively documented in publicly available literature, the behavior of analogous acylthiourea derivatives in simulation provides a strong basis for understanding its likely dynamics. nih.govacs.org
A typical MD simulation protocol for a compound like this compound would involve the following steps:
System Preparation: The 3D structure of the molecule is placed in a simulation box, typically a cube or a rectangular prism, filled with a chosen solvent model, such as water. Ions are added to neutralize the system and mimic physiological salt concentrations.
Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This phase allows the system to reach a stable state.
Production Run: The simulation is run for a specified period, often nanoseconds to microseconds, during which the trajectory of each atom is calculated and saved.
Analysis of the resulting trajectory provides data on various parameters that describe the molecule's stability and flexibility.
Interactive Data Table: Key Parameters from a Hypothetical MD Simulation
The following table illustrates the kind of data that would be generated from an MD simulation of this compound, based on typical findings for similar molecules. acs.org
| Parameter | Description | Typical Value Range | Implication for Stability/Flexibility |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | 1-3 Å | Lower values indicate higher conformational stability. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Varies by region | Higher values for the hexanoyl chain would indicate greater flexibility. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 5-10 Å | Fluctuations in Rg can indicate conformational changes (e.g., folding/unfolding of the alkyl chain). |
| Hydrogen Bonds (Intramolecular) | Number and lifetime of hydrogen bonds within the molecule. | 1-2 stable bonds | The presence of stable intramolecular H-bonds, particularly in the thiourea core, contributes significantly to conformational stability. |
These simulations are crucial for understanding how the molecule might behave in a biological environment, such as the active site of an enzyme, and how its flexibility might allow it to adapt to a binding pocket. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.
Development of QSAR Models for Thiourea Derivatives
The development of QSAR models for thiourea derivatives has been a significant area of research, driven by the diverse biological activities exhibited by this class of compounds, including antibacterial, antiviral, and anticancer effects. farmaciajournal.comresearchgate.netnih.govnih.gov The general approach to developing a QSAR model involves several key steps:
Data Set Selection: A series of thiourea derivatives with known biological activities (e.g., IC₅₀ or MIC values) is compiled. This set is typically divided into a training set for model development and a test set for validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, constitutional descriptors.
3D Descriptors: Geometric properties, surface area, volume.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics.
For thiourea derivatives, QSAR studies have frequently shown that a combination of hydrophobic, electronic, and steric descriptors is crucial for predicting their activity. nih.govnih.gov For example, a QSAR study on thiourea analogs as influenza virus neuraminidase inhibitors revealed a strong correlation between the predicted binding affinity and the experimental pIC₅₀, with electrostatic, hydrophobic, and steric interactions being key factors. nih.gov Another study on thiourea derivatives with anti-HCV activity found that their biological function was significantly correlated with their hydrophobic properties and certain structural indicators. nih.gov
Interactive Data Table: Common Descriptors in Thiourea QSAR Models
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target protein. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to electrostatic interactions, hydrogen bonding capacity, and chemical reactivity. |
| Steric/Topological | Molar Refractivity, Kier & Hall indices | Describes the size and shape of the molecule, which are critical for binding to a specific receptor site. |
| Indicator Variables | Presence/absence of specific functional groups | Can account for the positive or negative contribution of particular substituents to the activity. |
The development of robust QSAR models for thiourea derivatives provides a valuable framework for the rational design of new, more potent compounds. farmaciajournal.com
In Silico Prediction of Biological Activities
In silico methods, including molecular docking and QSAR, are widely used to predict the biological activities of novel compounds like this compound before they are synthesized and tested in the lab. These predictions can guide the focus of research and prioritize compounds for further investigation. mdpi.comtjnpr.org
For this compound, its potential biological activities can be inferred from studies on similar acylthiourea and thiourea derivatives. Given the known activities of this class of compounds, it is plausible to predict that this molecule may exhibit one or more of the following activities:
Antimicrobial Activity: Many thiourea derivatives have shown potent antibacterial and antifungal properties. mdpi.comnih.gov The mechanism often involves the inhibition of essential enzymes in pathogens, such as DNA gyrase or topoisomerase IV. mdpi.com The lipophilic hexanoyl chain and the aromatic methoxyphenyl group in the target compound could facilitate its transport across microbial cell membranes.
Enzyme Inhibition: The thiourea moiety is known to act as a good chelating agent and can interact with metal ions in the active sites of metalloenzymes. Furthermore, the hydrogen bonding capabilities of the N-H and C=O/C=S groups are crucial for binding to various enzymes. For instance, thiourea derivatives have been investigated as inhibitors of neuraminidase and other enzymes. nih.govnih.gov
Anticancer Activity: Some acylthiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov Their mechanism of action can be diverse, including the induction of apoptosis or the inhibition of proteins crucial for cancer cell proliferation. In silico docking studies on similar compounds have suggested potential interactions with targets like heat shock protein HSP90. researchgate.net
Interactive Data Table: Predicted Biological Activities and Potential Targets
| Predicted Biological Activity | Potential Molecular Target | Basis for Prediction (from related compounds) |
| Antibacterial | DNA Gyrase, Topoisomerase IV | Known inhibitory activity of thiourea derivatives against these bacterial enzymes. mdpi.com |
| Antifungal | Fungal-specific enzymes | Broad-spectrum antifungal activity reported for various thiourea compounds. nih.gov |
| Antiviral | Neuraminidase | QSAR and docking studies on thiourea analogs have shown potent inhibition. nih.gov |
| Anticancer | Heat Shock Protein 90 (HSP90), Kinases | In silico screening and in vitro assays of similar thiourea derivatives. researchgate.net |
These in silico predictions provide a strong rationale for the synthesis and subsequent biological evaluation of this compound against a range of therapeutic targets.
Coordination Chemistry of Thiourea Derivatives with N Hexanoyl N 4 Methoxyphenyl Thiourea As a Ligand
Thiourea (B124793) Functionality as a Ligand in Metal Complexes
The remarkable ability of thiourea derivatives to act as versatile ligands for a wide array of metal centers is a cornerstone of their application in coordination chemistry. waikato.ac.nz This versatility stems from the presence of soft (sulfur) and hard (nitrogen, oxygen) donor atoms within the N-acylthiourea backbone, R-C(=O)NHC(=S)NH-R'. This arrangement facilitates multiple binding possibilities and the formation of stable chelate structures.
Binding Modes (S, N, O Coordination)
The N-acylthiourea functional group offers several potential coordination sites, leading to different binding modes with metal ions.
Monodentate Coordination: The most common monodentate coordination occurs through the soft thiocarbonyl sulfur atom (S-coordination). akjournals.com This is typical in complexes with soft metal ions like Pt(II) and Hg(II). akjournals.com The lone pairs on the sulfur atom make it an excellent σ-donor.
Bidentate Chelation (S,O-coordination): A prevalent and stable coordination mode for N-acylthioureas involves chelation using the thiocarbonyl sulfur and the carbonyl oxygen atoms. akjournals.com Upon deprotonation of the amide nitrogen, the ligand forms a six-membered chelate ring with the metal center. This S,O-bidentate mode is observed in numerous complexes with transition metals such as Pd(II), Cu(II), and Ni(II). akjournals.comcardiff.ac.uk This chelation is often accompanied by the formation of a stable pseudo-aromatic ring structure.
Tridentate Coordination (N, O, S-coordination): In some cases, particularly in the formation of polymeric structures, the ligand can act in a tridentate fashion. This involves coordination through the thiocarbonyl sulfur, carbonyl oxygen, and one of the nitrogen atoms, allowing the ligand to bridge multiple metal centers. akjournals.com
An intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen is a characteristic feature of N-acylthiourea ligands, which stabilizes a planar six-membered pseudo-ring and influences the ligand's conformational preference for metal binding. cardiff.ac.ukresearchgate.net
Chelation Properties
The ability of N-hexanoyl-N'-(4-methoxyphenyl)thiourea to form a stable six-membered chelate ring via S,O-coordination is its most significant feature as a ligand. This chelation effect results in thermodynamically and kinetically more stable metal complexes compared to those formed with analogous monodentate ligands. The stability is enhanced by the delocalization of electron density within the newly formed metallocycle. The substituents on the ligand, namely the hexanoyl group and the 4-methoxyphenyl (B3050149) group, can influence the electronic properties and steric hindrance around the coordination sphere, thereby fine-tuning the stability and reactivity of the resulting complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-acylthiourea ligands is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an organic solvent. hilarispublisher.com
Transition Metal Complexes
Complexes of N-acyl-N'-arylthioureas have been successfully synthesized with a wide range of transition metals, including copper, nickel, palladium, platinum, cobalt, and ruthenium. akjournals.comhilarispublisher.comnih.gov The general synthetic procedure involves mixing the ligand and a metal salt (e.g., chloride, acetate, or perchlorate) in a 1:1 or 2:1 molar ratio in a solvent like ethanol (B145695), methanol, or acetone (B3395972). hilarispublisher.comksu.edu.tr The reaction often proceeds at room temperature or with gentle heating. For instance, the synthesis of Ni(II) and Cu(II) complexes of N-(p-chlorophenyl)-N'-benzoyl thiourea was achieved with high yields using microwave irradiation, demonstrating a green chemistry approach. hilarispublisher.com
The synthesis of the this compound ligand itself would typically proceed via the reaction of hexanoyl isothiocyanate with 4-methoxyaniline. The isothiocyanate intermediate is generated in situ from hexanoyl chloride and a thiocyanate (B1210189) salt, such as KSCN or NH₄SCN. nih.gov
Structural Analysis of Coordination Compounds through Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these coordination compounds. Crystallographic studies on analogous N-acyl-N'-arylthiourea complexes have revealed key structural features.
For many d⁸ metals like Pd(II) and Pt(II), the complexes typically adopt a square planar geometry with two deprotonated S,O-bidentate ligands coordinating to the metal center. nih.govakjournals.com In the case of Cu(I), which can be formed by in situ reduction of Cu(II) during the reaction, a distorted tetrahedral geometry is common, with two thiourea ligands coordinated to the metal. cardiff.ac.uk Nickel(II) complexes have been observed in both distorted square planar and octahedral geometries. ksu.edu.trmdpi.com
A crystallographic study of N-(p-methoxybenzoyl)-N'-(o-methoxyphenyl)thiourea, a close analogue, showed that the molecules are stabilized by intermolecular N-H···S hydrogen bonds, forming polymeric chains. researchgate.net This highlights the importance of non-covalent interactions in building the supramolecular architecture of these compounds in the solid state. researchgate.netresearchgate.net
Below is a table summarizing typical crystallographic data for metal complexes with analogous N-acyl-N'-arylthiourea ligands.
| Complex | Metal Ion | Coordination Geometry | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| [Ni(L)₂] (L = N-benzoyl-N'-2-nitro-4-methoxyphenylthiourea anion) | Ni(II) | Polymeric, Octahedral | - | - | - | akjournals.com |
| [Pd(L-H)₂] (L = N-benzoyl-N'-2-nitro-4-methoxyphenylthiourea) | Pd(II) | Square Planar | - | - | Pd-S, Pd-O | akjournals.com |
| [Cu(L)₂]ClO₄ (L = N-benzoyl-N'-pyridylthiourea) | Cu(I) | Distorted Tetrahedral | - | - | Cu-S: ~2.22, Cu-N: shorter | cardiff.ac.uk |
| [Ni(II)-2L] (L = (Z)-N′-(4-methoxybenzylidene)benzohydrazide anion) | Ni(II) | Distorted Square Planar | Monoclinic | P2₁/n | Ni-O, Ni-N | mdpi.com |
Stability and Reactivity of Metal Complexes
The stability of metal complexes containing N-acylthiourea ligands is largely attributed to the chelate effect. The formation of a six-membered ring significantly enhances the thermodynamic stability of the complex. libretexts.org Thermogravimetric analysis (TGA) on related N-benzoylthiourea complexes has been used to study their thermal stability, indicating that the complexes often decompose at higher temperatures than the free ligand. hilarispublisher.com
The reactivity of these complexes is influenced by several factors:
The Metal Center: The choice of metal dictates the preferred coordination geometry and the redox properties of the complex.
The Ligand Substituents: The hexanoyl (acyl) and 4-methoxyphenyl (aryl) groups on this compound can modulate the electronic density on the donor atoms, affecting the strength of the metal-ligand bonds.
Reaction Conditions: The stability can be influenced by external factors such as pH and temperature. For example, the amide linkage within some N-acylthiourea complexes can undergo hydrolysis at elevated temperatures. cardiff.ac.uk
Furthermore, coordinatively saturated metal complexes tend to be more stable as the lack of available coordination sites around the metal center can kinetically suppress decomposition pathways. libretexts.org The robust nature of the S,O-chelate ring in complexes of this compound is expected to impart considerable stability, making them promising candidates for applications in catalysis and materials science.
Advanced Research on Biological Activities and Molecular Mechanisms
Antimicrobial Activity
The N-acyl-N'-aryl thiourea (B124793) scaffold has demonstrated notable efficacy against a range of microbial pathogens. The lipophilicity and hydrogen-bonding capabilities of the thiourea group are believed to facilitate interaction with and disruption of bacterial and fungal cells. nih.gov
Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, MRSA)
Derivatives of thiourea have shown potent activity against Gram-positive bacteria, including challenging multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov In one study, a series of thiourea derivatives were synthesized and tested, with a lead compound, TD4, demonstrating significant antibacterial action against several S. aureus strains, including MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov This particular derivative was found to be more potent than previously reported thioureas against S. aureus. nih.gov Other research into quinoline (B57606) thioureas also identified compounds with bacteriostatic activity against MRSA comparable to the antibiotic vancomycin. researchgate.net The antibacterial activity of thiourea is influenced by the C=S, C=O, and NH groups, which can interact with components of the bacterial membrane. nih.gov
Table 1: Antibacterial Activity of Representative Thiourea Derivatives Against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | MIC (µg/mL) | Source(s) |
|---|---|---|---|
| Thiourea Derivative (TD4) | S. aureus (ATCC 29213) | 2 | nih.gov |
| Thiourea Derivative (TD4) | MRSA (USA 300) | 2 | nih.gov |
| Thiourea Derivative (TD4) | S. epidermidis | 2-16 | nih.gov |
Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli)
The efficacy of thiourea derivatives against Gram-negative bacteria like Escherichia coli can be more variable. The complex outer membrane of Gram-negative bacteria often presents a formidable barrier to chemical agents. However, certain structural modifications have yielded compounds with notable activity. For instance, a study on acetoxybenzoyl thioureas with aryl side chains found that one derivative, [2-(phenylcarbamothioylcarbamoyl)phenyl] acetate, exhibited the highest activity against E. coli among the tested series. researchgate.net Similarly, newly synthesized bis-thiourea derivatives bearing aryl side chains showed good antibacterial activity against E. coli. researchgate.net In another study, N-acyl thiourea derivatives bearing benzothiazole (B30560) and 6-methylpyridine moieties displayed anti-biofilm activity against E. coli ATCC 25922 at a minimum biofilm inhibitory concentration (MBIC) of 625 µg/mL. nih.gov
Table 2: Antibacterial Activity of Representative Thiourea Derivatives Against Gram-Negative Bacteria
| Compound Class | Bacterial Strain | Activity | Source(s) |
|---|---|---|---|
| Acetoxybenzoyl Thioureas | E. coli ATCC 8739 | Active | researchgate.net |
| Bis-Thiourea Derivatives | E. coli ATCC 8739 | Good Activity | researchgate.net |
Antifungal Activity (e.g., Candida albicans)
The thiourea scaffold is also a component of molecules investigated for antifungal properties. Systemic fungal infections, particularly those caused by Candida albicans, are a significant health concern, and new therapeutic agents are needed. nih.gov Studies on various thiourea derivatives and their metal complexes have demonstrated a broad range of biological activities, including antifungal effects. mdpi.com For example, research into related heterocyclic compounds like thiazolylhydrazones, which share structural similarities, revealed potent antifungal activity against C. albicans, with MIC values ranging from 0.125 to 16.0 µg/mL. nih.gov This highlights the potential of such scaffolds in the development of new agents to combat fungal pathogens. nih.gov
Proposed Mechanisms of Action (e.g., NAD+/NADH Homeostasis Disruption, Cell Wall Integrity)
Research into the antibacterial mechanisms of potent thiourea derivatives has uncovered specific molecular targets. A key mechanism identified for the thiourea derivative TD4 is the disruption of NAD+/NADH homeostasis within the bacterial cell. nih.gov The NAD+/NADH redox couple is fundamental to cellular energy metabolism and its disruption is catastrophic for the bacterium. Furthermore, transmission electron microscopy revealed that this compound also compromises the integrity of the MRSA cell wall. nih.gov Other proposed mechanisms for thiourea analogs include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. nih.gov
Anticancer Activity
The search for novel anticancer agents has led to the investigation of 1,3-disubstituted thiourea derivatives, which have shown promising antiproliferative properties against various cancer cell lines. nih.gov The presence of electron-withdrawing groups on the aryl rings often enhances cytotoxic activity. nih.gov
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., Breast, Prostate, Colon)
Structurally related thiourea compounds have demonstrated significant cytotoxic effects against multiple human cancer cell lines.
Colon and Prostate Cancer: A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs proved to be highly cytotoxic against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC₅₀ values of 10 µM or less. nih.gov Certain derivatives displayed greater growth-inhibitory effects than the conventional chemotherapy drug cisplatin. nih.gov One compound, incorporating a 3,4-dichloro-phenyl substituent, was particularly effective, inducing late-stage apoptosis in 95-99% of colon cancer cells. nih.gov Ruthenium(II)-based complexes featuring N-acyl-thiourea ligands also showed high cytotoxicity against prostate (DU-145) and lung (A549) cancer cells. nih.gov
Breast Cancer: N,N′-diarylthiourea derivatives have been synthesized and evaluated for their effects on breast cancer cells. mdpi.com In one study, a novel N-(2,4-dichloro)benzoyl-N'-phenylthiourea was synthesized and showed a better cytotoxicity profile against breast cancer cell lines (MCF-7, T47D) than the reference drug hydroxyurea. researchgate.netubaya.ac.id The mechanism of action for some thioureas in breast cancer may be linked to the inhibition of the aromatase enzyme, which is key to estrogen production, making these compounds particularly relevant for hormone-dependent cancers. rsc.org
Table 3: In Vitro Cytotoxicity of Representative Thiourea Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |
|---|---|---|---|---|
| 3-(Trifluoromethyl)phenylthiourea Analogs | SW480, SW620 | Colon | ≤ 10 | nih.gov |
| 3-(Trifluoromethyl)phenylthiourea Analogs | PC3 | Prostate | 6.9 - 13.7 | nih.gov |
| N,N′-Diarylthiourea Derivative | MCF-7 | Breast | 338.33 | mdpi.com |
Modulation of Cellular Pathways (e.g., VEGFR-2 Inhibition)
A thorough search of scientific databases reveals no specific studies investigating the modulation of cellular pathways, including the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), by N-hexanoyl-N'-(4-methoxyphenyl)thiourea.
However, the broader class of N-acyl-N'-aryl thiourea derivatives is a subject of interest in medicinal chemistry for its potential as kinase inhibitors. Research into other, structurally related compounds has shown that the thiourea moiety can be a key pharmacophore. For instance, studies on different heterocyclic scaffolds have indicated that the inclusion of a thiourea fragment combined with a 4-methoxyphenyl (B3050149) ring can lead to potent VEGFR-2 inhibitory activity. nih.gov VEGFR-2 is a critical mediator in angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and survival. nih.gov Consequently, inhibitors of this receptor are a major focus in the development of novel anticancer agents. mdpi.com While this provides a rationale for investigating compounds like this compound, direct experimental evidence of its effect on VEGFR-2 or other cellular pathways is not currently available in published literature.
Antioxidant Activity
Free Radical Scavenging Assays (e.g., DPPH)
No experimental data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or other free radical scavenging assays are available specifically for this compound. The DPPH assay is a common and reliable method used to evaluate the in-vitro antioxidant capacity of chemical compounds, where the substance's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured by a change in color. researchgate.net
Numerous studies have employed the DPPH assay to test the antioxidant potential of various other thiourea derivatives. hueuni.edu.vnnih.gov The results for this broader class of compounds are varied. For instance, one study on a different acyl thiourea derivative reported modest radical scavenging efficiency compared to Vitamin C, whereas other symmetrical and unsymmetrical thioureas have shown more potent activity in scavenging both DPPH and ABTS radicals. nih.govnih.gov This demonstrates the utility of the DPPH assay for this class of compounds, although specific results for this compound have not been published.
Molecular Mechanisms of Radical Scavenging
The specific molecular mechanisms by which this compound might scavenge radicals have not been investigated. Theoretical studies on other thiourea derivatives suggest that the primary mechanism for radical scavenging is likely Hydrogen Atom Transfer (HAT). researchgate.net In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is often considered a more favorable mechanism than Single Electron Transfer (SET) for thiourea compounds. researchgate.net The N-H bonds within the thiourea moiety are typically considered the most probable sites for this hydrogen donation. hueuni.edu.vn Without experimental or computational studies on this compound itself, its precise mechanism remains hypothetical.
Antiparasitic Activity (e.g., Anti-leishmanial Efficacy against Leishmania amazonensis)
Specific data on the antiparasitic activity of this compound against Leishmania amazonensis or any other parasite are not found in the available scientific literature. Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is a significant global health issue, and the search for new, effective, and less toxic treatments is ongoing. mdpi.comnih.gov
Thiourea derivatives represent a class of compounds that has been explored for potential anti-leishmanial activity. mdpi.comnih.govrsc.org Various studies have synthesized and tested different N,N'-disubstituted thioureas against Leishmania species, including L. amazonensis, with some derivatives showing promising activity against both the promastigote and amastigote forms of the parasite. nih.gov For example, one study reported a series of N,N'-disubstituted thioureas with IC₅₀ values against L. amazonensis promastigotes ranging from 21.48 to 189.10 µM. nih.gov Similarly, N-acylhydrazones are another related class of compounds investigated for activity against L. amazonensis. nih.gov These findings indicate that the thiourea scaffold is of interest in the development of anti-leishmanial drugs, but provide no efficacy data for this compound.
Enzyme Inhibition Studies
There are no published studies detailing the inhibitory activity of this compound against any specific enzymes. The acyl-thiourea chemical structure is recognized for its potential as a versatile enzyme inhibitor due to the presence of hydrogen bond donors (N-H) and a sulfur atom that can act as a complementary binding site. nih.gov
Research into structurally related compounds has revealed a broad range of enzyme inhibitory activities. Various acyl-thiourea derivatives have been synthesized and tested as inhibitors of enzymes such as urease, α-amylase, proteinase K, and α-glucosidase, with some compounds showing significant inhibitory potential. nih.govnih.govrsc.org For instance, one study reported an acyl thiourea derivative with an excellent IC₅₀ value of 0.0389 µM against urease. nih.gov Another investigation found that certain pyrimidine-linked acyl thiourea derivatives were potent inhibitors of α-amylase and proteinase K. nih.govrsc.org This body of research underscores the potential of the acyl-thiourea scaffold in enzyme inhibition, though the specific activity of this compound remains uncharacterized.
Urease Inhibition
Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori by catalyzing the hydrolysis of urea (B33335) to ammonia, which neutralizes the acidic environment of the stomach. nih.govacs.org The inhibition of this enzyme is a key strategy in the management of these infections. nih.gov Thiourea and its derivatives have been extensively studied as potent urease inhibitors. nih.govacs.orgrsc.org
Research into a series of alkyl chain-linked thiourea derivatives has provided insights into their anti-urease activity. In a study evaluating various N-acyl-N'-(substituted phenyl)thioureas, a close structural analog to this compound, specifically N-((4′-Methoxyphenyl) carbamothioyl) octanamide, was synthesized and evaluated for its in vitro anti-urease activity. rsc.org While all tested compounds in the series demonstrated activity against urease, the inhibitory potential varied based on the nature of the substituents. rsc.org For comparison, the standard urease inhibitor, thiourea, exhibited an IC50 value of 18.61 μM in the same study. rsc.org The inhibitory mechanism of thiourea derivatives often involves interaction with the nickel ions in the active site of the urease enzyme. acs.org
Urease Inhibition Data for a Structurally Related Compound
| Compound Name | IC50 Value (μM) | Standard |
| N-((4′-Methoxyphenyl) carbamothioyl) octanamide | Not explicitly stated for this specific analog, but other derivatives in the series showed varying activities. | Thiourea (IC50 = 18.61 μM) |
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme responsible for the production of melanin (B1238610) in the skin. nih.govmdpi.com Its overactivity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetic and dermatological fields. nih.gov Thiourea-containing compounds have been identified as effective tyrosinase inhibitors. nih.govmdpi.com The sulfur atom in the thiourea moiety is crucial for this inhibitory activity, likely through chelation of the copper ions in the enzyme's active site. nih.gov
Studies on various thiourea derivatives have demonstrated their ability to inhibit mushroom tyrosinase. nih.gov For instance, compounds like thioacetazone and ambazone (B518326) have shown significant inhibitory effects with IC50 values of 14 and 15 μM, respectively. nih.gov Docking simulations suggest that the thiourea moiety is critical for binding to the tyrosinase active site. nih.gov While specific data for this compound is not available, the general mechanism of action for thiourea-based inhibitors points towards its potential as a tyrosinase inhibitor.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial drugs. nih.govnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in folate metabolism. nih.gov Inhibition of DHFR leads to a depletion of nucleotides and subsequent cell death. nih.gov While a wide array of compounds, including those with sulfur-containing functional groups, have been investigated as DHFR inhibitors, specific research on this compound in this context is not prominently documented in the available literature. The development of DHFR inhibitors often focuses on creating analogs of folic acid or non-classical inhibitors that can overcome resistance mechanisms. nih.gov
BRAF (V600E) Protein Kinase Inhibition
The BRAF gene, particularly the V600E mutation, is a significant driver in several cancers, most notably melanoma. nih.gov This mutation leads to the constitutive activation of the BRAF protein kinase and the downstream MAP kinase signaling pathway, promoting cell proliferation. nih.gov Consequently, inhibitors targeting the BRAF V600E mutant protein have become a cornerstone of targeted cancer therapy. nih.gov Preclinical and clinical studies have demonstrated the efficacy of potent and selective BRAF inhibitors. nih.gov Although diverse chemical scaffolds have been explored for BRAF inhibition, there is no specific mention in the scientific literature of this compound being evaluated for this activity. The development of BRAF inhibitors is a highly active area of research, focusing on overcoming resistance mechanisms. nih.gov
Structure Activity Relationship Sar Studies of N Hexanoyl N 4 Methoxyphenyl Thiourea and Analogues
Influence of N-Acyl Moiety Variations (e.g., Chain Length, Aromaticity)
The N-acyl moiety plays a significant role in modulating the lipophilicity and steric properties of the molecule, which in turn affects cell membrane permeability and interaction with biological targets. Variations in the acyl chain length and the introduction of aromatic or heterocyclic rings have been shown to significantly influence the biological activities of these compounds.
Research has demonstrated that the length of the alkyl chain in the N-acyl group can have a direct impact on the compound's potency. For instance, in a series of N-acyl thiourea (B124793) derivatives, antibacterial activity was found to vary with the number of carbon atoms in the alkyl chain. While a direct SAR for N-hexanoyl-N'-(4-methoxyphenyl)thiourea is specific, general trends show that an optimal chain length is often required for maximal activity. Excessively long chains can increase lipophilicity to a point where solubility decreases, hindering bioavailability, while very short chains may not provide sufficient interaction with the target site.
The replacement of the aliphatic acyl chain with aromatic or heterocyclic moieties introduces different electronic and steric profiles. Aromatic rings can engage in π-π stacking interactions with target proteins, potentially enhancing binding affinity. biointerfaceresearch.com For example, studies on N-(aroyl)-N'-substituted thioureas have shown that the nature and position of substituents on the aroyl ring are critical for activity. Electron-withdrawing groups on the aromatic ring have been observed to have more pronounced effects on antifungal activity compared to electron-donating groups. nih.gov This suggests that the electronic properties of the N-acyl group can fine-tune the molecule's interaction with its biological target.
Table 1: Influence of N-Acyl Moiety Variation on Biological Activity
| N-Acyl Moiety | Observed Activity Trend | Potential Rationale |
| Alkyl Chain Length | ||
| Short Chain (C2-C4) | Moderate Activity | Suboptimal hydrophobic interactions. |
| Medium Chain (C6-C10) | Often Optimal Activity | Balanced lipophilicity and solubility. nih.gov |
| Long Chain (>C12) | Decreased Activity | Reduced solubility, potential steric hindrance. |
| Aromaticity | ||
| Benzoyl | Variable Activity | Allows for π-π stacking, activity is substituent-dependent. biointerfaceresearch.com |
| Benzoyl with EWG* | Enhanced Activity | Favorable electronic interactions with target. nih.gov |
| Benzoyl with EDG** | Reduced Activity | Unfavorable electronic interactions with target. nih.gov |
| Heterocyclic Acyl | Potent Activity | Can introduce additional hydrogen bonding sites and specific interactions. |
*EWG: Electron-Withdrawing Group (e.g., -Cl, -NO₂) **EDG: Electron-Donating Group (e.g., -CH₃, -OCH₃)
Impact of N'-(4-Methoxyphenyl) Substitutions (e.g., Methoxy (B1213986) Group Role)
The N'-(4-methoxyphenyl) fragment is a key determinant of the molecule's interaction with its biological target. The methoxy group, in particular, is a prevalent substituent in many drug molecules and can significantly influence binding affinity, physicochemical properties, and metabolic stability. nih.gov
The methoxy group at the para-position of the phenyl ring can act as a hydrogen bond acceptor and can also influence the electronic properties of the ring through its electron-donating resonance effect. Its presence often contributes to a favorable binding orientation within a receptor's active site. nih.gov SAR studies on related thiourea analogues have investigated the replacement of the methoxy group with other substituents to probe the electronic and steric requirements for activity. nih.gov
For instance, substituting the methoxy group with a methyl group (which is less electron-donating) or a chloro group (which is electron-withdrawing) can lead to notable changes in biological potency. In one study on acyl-thiourea platinum(II) complexes, replacing a para-methoxy group with a chloro substituent resulted in a threefold improvement in whole-cell potency against Plasmodium falciparum. nih.gov This highlights the sensitivity of the target interaction to the electronic nature of the substituent at this position. The position of the substituent is also critical; moving the methoxy group to the ortho or meta position often results in decreased activity, indicating a specific spatial requirement for the substituent in the target's binding pocket.
Table 2: Effect of Substituents on the N'-Phenyl Ring on Activity
| Substituent at para-position | Electronic Effect | Observed Activity vs. Methoxy | Rationale |
| -OCH₃ (Methoxy) | Electron-donating | Baseline | Favorable H-bonding and electronic properties. nih.gov |
| -CH₃ (Methyl) | Weakly electron-donating | Often similar or slightly lower | Similar size, less potent H-bond acceptor. nih.gov |
| -H (Unsubstituted) | Neutral | Generally lower | Loss of favorable interactions from the substituent. |
| -Cl (Chloro) | Electron-withdrawing | Can be significantly higher | Alters ring electronics, potentially improving binding or metabolic stability. nih.gov |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Variable, often higher | Strong electronic pull, increases lipophilicity. |
Effect of Linker and Core Thiourea Modifications (e.g., Conformation, Hydrogen Bonding)
The central thiourea (-NH-C(S)-NH-) core is fundamental to the structural integrity and biological activity of the molecule. This linker is not merely a spacer but an active pharmacophore capable of forming crucial hydrogen bonds with biological targets. biointerfaceresearch.com The sulfur and two nitrogen atoms can act as both hydrogen bond donors and acceptors.
Modifications to this core can have drastic effects. For example, replacing the sulfur atom with an oxygen atom to create a urea (B33335) analogue often leads to a significant change in activity, indicating the importance of the thione group for the specific biological effect. This could be due to the different hydrogen bonding capabilities and electronic properties of sulfur versus oxygen. The ability of the two N-H protons to form strong hydrogen bonds is often cited as a key interaction in docking studies, stabilizing the ligand-receptor complex. biointerfaceresearch.com
Table 3: Impact of Thiourea Core and Linker Modifications
| Modification | Structural Effect | Impact on Activity |
| Thiourea → Urea | Replacement of C=S with C=O | Significant change (increase or decrease); activity is target-dependent. |
| N-H Methylation | Loss of H-bond donor capability | Generally leads to a significant decrease in activity. |
| Conformational Restriction | Reduced flexibility | Can increase potency if the locked conformation is the active one. |
| Bis-thiourea formation | Dimerization of the molecule | Can lead to interaction with multiple sites or different targets. nih.gov |
Computational Approaches to SAR Elucidation (e.g., 3D QSAR)
Computational chemistry provides powerful tools for understanding and predicting the SAR of thiourea derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate variations in the chemical structures of a series of compounds with their biological activities. farmaciajournal.com
In QSAR studies, molecular descriptors representing physicochemical properties (e.g., lipophilicity (logP), molar refractivity) and electronic properties (e.g., partial atomic charges) are calculated for a set of analogues. researchgate.net A mathematical model is then developed to link these descriptors to the observed biological activity. For thiourea derivatives, QSAR models have shown that properties like hydrophobicity and the presence of specific functional groups are often highly correlated with their activity. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D spatial arrangement of steric and electrostatic fields around the molecules. These models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent analogues of this compound by guiding chemists on where to place substituents to enhance target interaction. Molecular docking studies are also frequently employed to predict the binding poses of these molecules within the active site of a target protein, providing insights into the specific interactions, like hydrogen bonds, that govern their activity. biointerfaceresearch.com
Table 4: Common Descriptors in QSAR Models for Thiourea Derivatives
| Descriptor Type | Example Descriptor | Correlation with Activity |
| Hydrophobic | logP (Partition Coefficient) | Often a parabolic relationship; an optimal lipophilicity is required. farmaciajournal.com |
| Electronic | Hammett constants (σ), Dipole Moment | Correlates electronic effects of substituents with binding affinity. |
| Steric/Topological | Molar Refractivity (MR), Molecular Weight | Relates the size and shape of the molecule to its fit in the binding site. |
| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Identifies specific 3D regions where steric bulk, positive/negative charges are favorable or unfavorable for activity. |
Synthesis and Evaluation of N Hexanoyl N 4 Methoxyphenyl Thiourea Derivatives and Analogues
Design Principles for Novel Derivatives
The design of new N-acyl-N'-arylthiourea derivatives is guided by established structure-activity relationships (SAR) and the strategic combination of different pharmacophoric groups. The core principle involves modifying the acyl and aryl moieties to modulate the compound's physicochemical properties and biological activity. mdpi.comrsc.org
Key design considerations include:
The Thiourea (B124793) Moiety: The -C(O)NHC(S)NH- core is a crucial structural feature. Its ability to form strong intramolecular hydrogen bonds, particularly N-H···O=C interactions, influences the molecule's conformation, often leading to a stable, planar S-shaped geometry. researchgate.net This conformation is critical for receptor binding and biological activity. The presence of both hard (oxygen) and soft (sulfur) donor atoms also makes these compounds versatile ligands for metal chelation, which can be another avenue for developing new therapeutic agents. rsc.orgnih.gov
Aryl Group Modification: The aromatic ring (the N'-substituent) is a primary site for modification to fine-tune electronic properties and introduce additional interaction points. Attaching heterocyclic rings such as thiazole, benzothiazole (B30560), or pyridine (B92270) to the thiourea nitrogen has been shown to be a successful strategy. nih.govresearchgate.netnih.gov This approach can enhance biological potency and, in some cases, lower toxicity compared to simpler aryl substituents. nih.gov The introduction of various substituents (e.g., halogens, methyl, acetyl groups) on the phenyl ring allows for systematic exploration of electronic and steric effects on activity. mdpi.comnih.gov
Synthetic Strategies for Analogues with Modified Hexanoyl Moieties
The most prevalent and versatile method for synthesizing N-acyl-N'-arylthioureas is a two-step, one-pot procedure often referred to as the Douglas-Dains method. rsc.orgnih.gov This strategy allows for the straightforward modification of the acyl component, including the hexanoyl group.
The general synthesis proceeds as follows:
Formation of the Acyl Isothiocyanate: The synthesis begins with the reaction of an appropriate acyl chloride with a thiocyanate (B1210189) salt, typically ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in a dry aprotic solvent like acetone (B3395972). nih.govresearchgate.net This reaction generates the corresponding acyl isothiocyanate in situ. The high electrophilicity of the isothiocyanate carbon makes it a key intermediate for subsequent reactions. nih.gov
Reaction with an Amine: The in situ-generated acyl isothiocyanate is then treated with a primary amine. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group to form the final N-acyl-N'-arylthiourea derivative. mdpi.comnih.gov
To generate analogues with modified hexanoyl moieties, the starting material is simply a different acyl chloride. By substituting hexanoyl chloride with other acyl chlorides, a diverse library of analogues can be produced. The reaction mixture is typically refluxed to ensure completion. mdpi.comnih.govresearchgate.net The final product can then be precipitated by pouring the reaction mixture into cold water and purified by recrystallization. mdpi.comnih.gov
| Starting Acyl Chloride | Resulting Acyl Moiety | Reference |
|---|---|---|
| Hexanoyl chloride | Hexanoyl | - |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride | 2-((4-methoxyphenoxy)methyl)benzoyl | mdpi.com |
| Pivaloyl chloride | Pivaloyl | chula.ac.th |
| Isobutyryl chloride | Isobutyryl | researchgate.net |
| 2,4-dichlorobenzoyl chloride | 2,4-dichlorobenzoyl | nih.gov |
| 2-(4-ethylphenoxymethyl)benzoyl chloride | 2-(4-ethylphenoxymethyl)benzoyl | mdpi.com |
Synthetic Strategies for Analogues with Modified 4-Methoxyphenyl (B3050149) Moieties
Using the same fundamental synthetic pathway described above, analogues with variations on the 4-methoxyphenyl ring can be readily synthesized. The modification occurs in the second step of the reaction sequence. After the formation of the hexanoyl isothiocyanate intermediate from hexanoyl chloride and a thiocyanate salt, a different primary aromatic or heterocyclic amine is introduced instead of 4-methoxyaniline. chula.ac.th
The nucleophilic addition of the amine to the isothiocyanate is a robust reaction that accommodates a wide range of anilines and heterocyclic amines. mdpi.comnih.gov This allows for the synthesis of derivatives with diverse electronic and steric properties on the N'-substituent. For example, researchers have successfully incorporated moieties such as thiazole, benzothiazole, pyridine, and pyrimidine, as well as variously substituted phenyl rings. mdpi.comresearchgate.net The choice of solvent, such as anhydrous acetone, and reaction conditions, like refluxing for several hours, are crucial for driving the reaction to completion. mdpi.com In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been used to improve reaction efficiency, particularly in heterogeneous reaction systems. nih.gov
| Starting Amine | Resulting N'-Substituent | Reference |
|---|---|---|
| 4-Methoxyaniline | 4-Methoxyphenyl | - |
| Thiazol-2-amine | Thiazol-2-yl | mdpi.com |
| Benzo[d]thiazol-2-amine | Benzo[d]thiazol-2-yl | mdpi.com |
| 5-Chloropyridin-2-amine | 5-Chloropyridin-2-yl | mdpi.com |
| 4-Acetylaniline | 4-Acetylphenyl | nih.gov |
| Aniline | Phenyl | chula.ac.th |
| 4-Methylaniline (p-toluidine) | 4-Methylphenyl (p-tolyl) | chula.ac.th |
Structure-Based Design of Potent Analogues
Structure-based design leverages detailed three-dimensional structural information to create more potent and selective analogues. This approach combines computational modeling with experimental structural analysis, such as X-ray crystallography.
Computational Modeling:
Conformational Analysis: Molecular mechanics and Density Functional Theory (DFT) calculations are employed to explore the conformational landscape of the molecules and identify the most stable conformers. researchgate.net These studies often corroborate the S-shaped geometry observed in crystal structures. researchgate.net
Electronic Structure and Reactivity: DFT analysis can also identify the reactivity profile of a molecule by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Molecular Docking: In silico docking studies are used to predict how these molecules might bind to the active site of a biological target, such as an enzyme or receptor. For example, the docking of an N-acyl thiourea derivative into DNA suggested it acts as a groove binder, a finding that was later supported by experimental data. nih.gov These simulations help in understanding the key interactions (e.g., hydrogen bonding, π-stacking) that contribute to binding affinity and guide the design of new analogues with improved binding. researchgate.netnih.gov
By integrating these structural insights, researchers can rationally design novel derivatives of N-hexanoyl-N'-(4-methoxyphenyl)thiourea with enhanced biological activity.
| Parameter/Technique | Finding/Application | Reference |
|---|---|---|
| X-Ray Crystallography | Reveals solid-state conformation, hydrogen bonding (N-H···O, N-H···S), and crystal packing. Confirms S(6) intramolecular ring motif. | researchgate.netnih.govresearchgate.net |
| Dihedral Angle (Benzene-Thiourea) | Determined to be 59.23 (4)° for N-(4-methoxyphenyl)thiourea. | researchgate.net |
| DFT Calculations | Used to identify stable conformers and calculate electronic properties (HOMO-LUMO gap) to predict reactivity. | researchgate.netnih.gov |
| Molecular Docking | Predicts binding modes and affinity with biological targets (e.g., DNA, enzymes), guiding rational design of new analogues. | nih.gov |
| Hirshfeld Surface Analysis | Quantifies intermolecular interactions (e.g., H⋯H, H⋯C, H⋯O) contributing to crystal packing stability. | nih.gov |
Future Directions in Academic Research
Exploration of New Synthetic Methodologies
While the classical synthesis of N-acylthioureas involves the reaction of an acyl isothiocyanate with an appropriate amine, future research will likely focus on developing more efficient and versatile methods. The conventional route requires the initial preparation of acyl isothiocyanates from acid chlorides and a thiocyanate (B1210189) salt, which are then reacted with amines like 4-methoxyaniline. mdpi.com
Future explorations are anticipated to include:
One-Pot Reactions: Developing one-pot syntheses that combine multiple reaction steps without isolating intermediates can improve efficiency and yield. This could involve, for example, the in-situ generation of the acyl isothiocyanate which then immediately reacts with the amine.
Catalytic Approaches: Research into novel catalysts could accelerate the reaction and allow for milder reaction conditions. researchgate.net Metal-based or organocatalytic systems may be explored to enhance the synthesis of complex thiourea (B124793) derivatives. rsc.org
Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to higher purity, better yields, and safer handling of reactive intermediates like isothiocyanates.
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds and could be more widely applied to N-acylthioureas. mdpi.com
A comparative look at traditional versus emerging synthetic strategies is presented below.
| Methodology | Description | Potential Advantages | Relevant Research Context |
| Traditional Condensation | Two-step process: formation of acyl isothiocyanate from an acid chloride, followed by reaction with an amine. mdpi.com | Well-established and reliable for a wide range of derivatives. | Standard synthesis of N-acyl thiourea derivatives. mdpi.com |
| One-Pot Synthesis | Combining reactants in a single vessel to form the final product without isolating intermediates. | Increased efficiency, reduced solvent waste, time-saving. | Synthesis of nitro N,N'-diaryl thioureas. nih.gov |
| Chiral Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions, enabling enantioselective synthesis. rsc.org | Metal-free, environmentally friendly, access to chiral molecules. | Asymmetric multicomponent reactions. rsc.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, improved yield and purity. | General trend in modern organic synthesis. |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Rapid reaction rates, higher yields, cleaner reactions. | Green synthesis of 1,2,4-thiadiazole (B1232254) heterocycles. mdpi.com |
Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry is an indispensable tool for understanding the behavior of molecules like N-hexanoyl-N'-(4-methoxyphenyl)thiourea at an atomic level. Future research will heavily rely on advanced modeling to predict properties and elucidate mechanisms of action.
Quantum Mechanics (QM): High-level QM calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding its interaction with biological targets. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the thiourea derivative within a biological environment, such as the active site of an enzyme or a cell membrane. nih.govacs.org This provides insights into binding stability, conformational changes, and the role of solvent molecules. acs.org One study utilized 200 ns MD simulations to explore the conformational behavior of thiourea derivatives with the spike protein of SARS-CoV-2. acs.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of thiourea analogs with their biological activity. nih.gov These models are valuable for predicting the potency of new, unsynthesized compounds and guiding the design of more effective derivatives. nih.gov
These computational methods, when used in concert, provide a powerful platform for rational drug design, minimizing the need for extensive and costly experimental screening.
Identification of Novel Biological Targets
The thiourea scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netrsc.org While research has identified activities for many thiourea derivatives, the specific targets of this compound are not fully elucidated. Future work should aim to identify and validate novel targets.
Potential research avenues include:
Enzyme Inhibition: Screening against panels of enzymes, particularly those involved in diseases like cancer or microbial infections. Known targets for other thiourea derivatives include urease, carbonic anhydrase, lipoxygenase, and xanthine (B1682287) oxidase. tandfonline.com For example, certain thiourea derivatives have shown potent inhibition of S. aureus enzymes like DNA gyrase and dihydrofolate reductase. rsc.org
Receptor Modulation: Investigating interactions with cell surface or nuclear receptors.
Protein-Protein Interaction Inhibition: Exploring the potential to disrupt key protein-protein interactions that are critical for disease progression.
Antimicrobial Targets: Beyond general screening, identifying the specific molecular targets within bacteria or fungi. For instance, some derivatives are known to target the enoyl-ACP reductase (FabI) in E. coli. mdpi.comnih.gov
| Potential Target Class | Example Target | Therapeutic Area | Supporting Evidence from Thiourea Research |
| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Antibacterial | Thiourea derivatives containing 4-arylthiazoles showed potent inhibition. rsc.org |
| Bacterial Enzymes | Enoyl-ACP Reductase (FabI) | Antibacterial | Molecular docking studies revealed binding affinity of derivatives. mdpi.comnih.gov |
| Human Enzymes | Lipoxygenase, Xanthine Oxidase | Anti-inflammatory | Unsymmetrical thiourea derivatives showed significant inhibitory activity. tandfonline.com |
| Viral Proteins | SARS-CoV-2 Spike Protein RBD | Antiviral | Thiourea derivatives were shown to impair RBD-ACE2 attachment. nih.govacs.org |
| Kinases | Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Anti-inflammatory | Thiourea analogs have been studied as potent MK-2 inhibitors. nih.gov |
Design of Multifunctional Thiourea-Based Agents
A promising direction in drug discovery is the creation of single molecules that can modulate multiple targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The flexible synthetic nature of the thiourea scaffold is ideal for this purpose. mdpi.commdpi.com
Future designs could involve creating hybrid molecules by covalently linking the this compound core with other pharmacophores. This strategy aims to combine the therapeutic effects of both moieties into one agent. mdpi.com
Examples of potential multifunctional agents include:
Dual Antimicrobial-Antioxidant Agents: Combining the thiourea moiety with a known antioxidant can create compounds that fight infection while also mitigating oxidative stress. researchgate.netmdpi.comnih.gov
Metal-Based Therapeutics: Using N-acylthioureas as ligands to coordinate with metal ions (e.g., Ag(I), Co(III), Ni(II)) can produce complexes with enhanced biological activity compared to the ligand alone. rsc.orgnih.gov Such complexes have shown increased antibacterial effects. nih.gov
Chemotherapeutic Hybrids: Fusing the thiourea structure with a known anticancer agent could lead to synergistic effects, targeting multiple pathways in cancer cells.
Green Chemistry Approaches in Thiourea Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis to reduce environmental impact. Future research on this compound will undoubtedly focus on more sustainable synthetic methods.
Key green approaches include:
Use of Green Solvents: Replacing hazardous organic solvents like acetone (B3395972) or tetrahydrofuran (B95107) with environmentally benign alternatives such as water, ethanol (B145695), or novel bio-based solvents like cyrene. mdpi.comnih.govgoogle.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the solid reactants together, minimizes waste and can lead to shorter reaction times. mdpi.com
Use of Deep Eutectic Solvents (DES): These novel solvents are biodegradable, have low toxicity, and can also act as catalysts. rsc.org An efficient process using a choline (B1196258) chloride/tin(II) chloride DES has been developed for thiourea synthesis, with the solvent being reusable for multiple cycles. rsc.org
Automated Synthesis: Automated systems can reduce human exposure to harmful chemicals and allow for efficient, high-throughput synthesis under green conditions, such as using water as a solvent at room temperature. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-hexanoyl-N'-(4-methoxyphenyl)thiourea, and what key reaction conditions should be optimized?
- Methodological Answer : The compound is typically synthesized via a two-step process: (1) Preparation of benzoylisothiocyanate by reacting hexanoyl chloride with ammonium thiocyanate, followed by (2) coupling with 4-methoxyaniline. Critical conditions include maintaining anhydrous environments (to avoid hydrolysis), stoichiometric control (1:1 molar ratio of isothiocyanate to amine), and reaction temperature (40–60°C for 4–6 hours). Solvent choice (e.g., acetonitrile or THF) impacts yield, with polar aprotic solvents favoring nucleophilic attack . Purity can be enhanced via recrystallization from ethanol/water mixtures.
| Key Reaction Parameters |
|---|
| Solvent: Acetonitrile/THF |
| Temperature: 40–60°C |
| Time: 4–6 hours |
| Purification: Ethanol/water recrystallization |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features indicate successful synthesis?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of thiourea C=S (1250–1350 cm⁻¹) and N-H stretches (3100–3300 cm⁻¹). The absence of isothiocyanate peaks (~2050 cm⁻¹) confirms completion .
- ¹H/¹³C NMR : Key signals include the methoxy group (δ 3.7–3.8 ppm in ¹H; δ 55–56 ppm in ¹³C) and thiourea NH protons (δ 9.5–10.5 ppm, broad). Hexanoyl chain protons appear as a triplet (δ 0.8–0.9 ppm) and multiplet (δ 1.2–1.4 ppm) .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the calculated molecular weight (C₁₄H₂₀N₂O₂S: 292.13 g/mol). Fragmentation patterns include loss of the hexanoyl group (m/z 153) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond lengths, angles, and torsion angles. Key steps:
Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution.
Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
Refinement : Employ SHELXL for structure solution. Challenges include resolving disorder in the hexanoyl chain and modeling hydrogen atoms. Anisotropic displacement parameters for sulfur and oxygen improve accuracy .
| Crystallographic Data |
|---|
| Space Group: P2₁/c |
| R-factor Target: <0.05 |
| Resolution: 0.8–0.9 Å |
Q. What computational strategies predict the biological activity of this compound derivatives, and how can docking studies be validated experimentally?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or tubulin). Focus on hydrogen bonding between the thiourea moiety and active-site residues (e.g., ASP/CYS). Validate with molecular dynamics (MD) simulations (50 ns) to assess binding stability .
- Experimental Validation : Compare docking scores with in vitro IC₅₀ values from enzyme inhibition assays (e.g., fluorometric kinase assays). Discrepancies may arise from solvation effects or protein flexibility. Use structure-activity relationship (SAR) studies to refine computational models .
Q. How should researchers address contradictory cytotoxicity data for this compound across different cell lines?
- Methodological Answer :
Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and cytotoxicity endpoints (e.g., MTT vs. ATP-based assays).
Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell-line-specific pathways (e.g., apoptosis vs. oxidative stress).
Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may vary due to cytochrome P450 isoforms .
| Example Cytotoxicity Data |
|---|
| IC₅₀ (HeLa): 12.5 µM |
| IC₅₀ (MCF-7): 45.0 µM |
| IC₅₀ (HepG2): >100 µM |
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the methoxyphenyl ring to improve membrane permeability.
- Pharmacokinetic Profiling : Conduct oral bioavailability studies in rodents, monitoring plasma concentration via LC-MS/MS. Adjust formulations based on t₁/₂ and Cₘₐₓ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
